
((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 266-102-4, also known as 3,3’-methylenebis[5-methyloxazolidine], is a chemical compound that has garnered attention in various scientific fields due to its unique properties and applications. This compound is primarily used in research and development settings and is known for its role in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-methylenebis[5-methyloxazolidine] typically involves the reaction of formaldehyde with 5-methyloxazolidine under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the methylene bridge between the two oxazolidine rings. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of 3,3’-methylenebis[5-methyloxazolidine] follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring systems to maintain optimal reaction conditions. The final product is then purified using techniques such as distillation or crystallization to remove any impurities.
化学反応の分析
Types of Reactions
3,3’-methylenebis[5-methyloxazolidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in substitution reactions where one of the oxazolidine rings is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amine derivatives
Substitution: Functionalized oxazolidines
科学的研究の応用
3,3’-methylenebis[5-methyloxazolidine] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 3,3’-methylenebis[5-methyloxazolidine] involves its interaction with various molecular targets. It can act as a cross-linking agent, forming covalent bonds with other molecules, which can alter their structure and function. This property is particularly useful in the production of polymers and resins, where it helps to enhance the material’s strength and durability.
類似化合物との比較
Similar Compounds
- 3,3’-methylenebis[5-methylimidazolidine]
- 3,3’-methylenebis[5-methylthiazolidine]
- 3,3’-methylenebis[5-methylpyrrolidine]
Uniqueness
3,3’-methylenebis[5-methyloxazolidine] is unique due to its specific chemical structure, which imparts distinct properties such as high reactivity and the ability to form stable cross-linked networks. This makes it particularly valuable in applications requiring strong and durable materials.
特性
CAS番号 |
66068-91-5 |
|---|---|
分子式 |
C22H32N2O8 |
分子量 |
452.5 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioate;3-(2-hydroxyphenyl)propylazanium |
InChI |
InChI=1S/2C9H13NO.C4H6O6/c2*10-7-3-5-8-4-1-2-6-9(8)11;5-1(3(7)8)2(6)4(9)10/h2*1-2,4,6,11H,3,5,7,10H2;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |
InChIキー |
ZBMVZFHMIFWWTC-CEAXSRTFSA-N |
異性体SMILES |
C1=CC=C(C(=C1)CCC[NH3+])O.C1=CC=C(C(=C1)CCC[NH3+])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O |
正規SMILES |
C1=CC=C(C(=C1)CCC[NH3+])O.C1=CC=C(C(=C1)CCC[NH3+])O.C(C(C(=O)[O-])O)(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![10,12-Dibromo-3-(tribromomethyl)-7-(trichloromethyl)-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12787141.png)
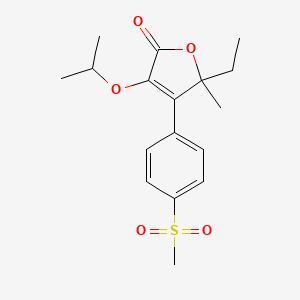
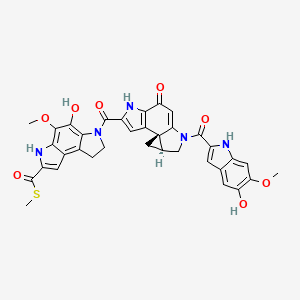

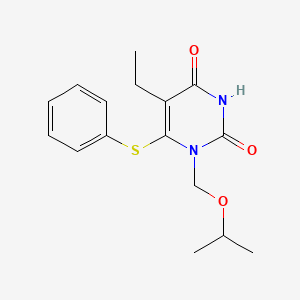
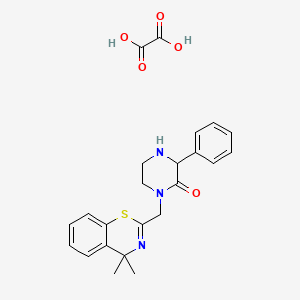
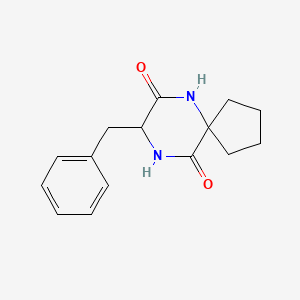

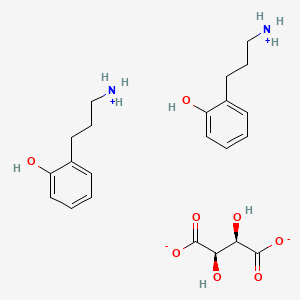

![3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B12787230.png)
